molecular formula C8H14F3NO B13593478 1-(2-Hydroxyethyl)-3-trifluoromethylpiperidine

1-(2-Hydroxyethyl)-3-trifluoromethylpiperidine

Cat. No.: B13593478
M. Wt: 197.20 g/mol
InChI Key: FFOIUAXLLWVOGV-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3-trifluoromethylpiperidine is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a hydroxyethyl group and a trifluoromethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-3-trifluoromethylpiperidine can be achieved through several methods. . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-3-trifluoromethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the trifluoromethyl group or to modify other functional groups.

    Substitution: The hydroxyethyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction may result in the removal of the trifluoromethyl group or the formation of a different piperidine derivative.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-trifluoromethylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-trifluoromethylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may facilitate binding to certain enzymes or receptors, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxyethyl)-3-trifluoromethylpiperidine is unique due to the presence of both a hydroxyethyl group and a trifluoromethyl group on the piperidine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H14F3NO

Molecular Weight

197.20 g/mol

IUPAC Name

2-[3-(trifluoromethyl)piperidin-1-yl]ethanol

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)7-2-1-3-12(6-7)4-5-13/h7,13H,1-6H2

InChI Key

FFOIUAXLLWVOGV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCO)C(F)(F)F

Origin of Product

United States

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